molecular formula C9H9NO6 B1508275 Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No.: B1508275
M. Wt: 227.17 g/mol
InChI Key: DASSLOKKAXNYHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(12)16-2)7(8(6)11)10(13)14/h3-4,11H,1-2H3

InChI Key

DASSLOKKAXNYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulfuric acid (3.0 mL, 56 mmol) was added dropwise over 2 min to a solution of methyl 3-hydroxy-4-methoxybenzoate (3.64 g, 20 mmol), tetrabutylammonium hydrogensulfate (340 mg, 1.0 mmol), isopropyl nitrate (5.0 mL, 50 mmol), and dichloromethane (40 mL) at 0° C. The reaction was allowed to warm to rt, maintained for 45 min, and then quenched with ice water (100 mL). This mixture was extracted with dichloromethane (250 mL×2). The combined extracts were dried, filtered, concentrated, and purified by silica gel chromatography (4:1→3:7; hexanes:ethyl acetate) to give methyl 3-hydroxy-4-methoxy-2-nitrobenzoate: MS (ESI): 228.4.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Nitric acid (95%, 42 g, 0.62 mol) was added dropwise (internal temperature kept below 5° C.) to a solution of methyl 3-hydroxy-4-methoxybenzoate (96.5%, 100 g, 0.53 mol) and acetic acid (250 mL) at 0° C. After 10 min at 0° C., a large amount of precipitate had formed and was collected by filtration. The filter cake was washed with water (100 mL×2), and then the crude product was recrystallized from methanol (40 mL) to give 33 g of methyl 3-hydroxy-4-methoxy-2-nitrobenzoate as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 10.64 (s, 1H), 7.49 (d, 1H), 7.22 (d, 1H), 3.93 (s, 3H), 3.76 (s, 3H); MS (ESI): 227.9.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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